molecular formula C14H20NO7- B579965 Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester CAS No. 68282-25-7

Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester

Cat. No.: B579965
CAS No.: 68282-25-7
M. Wt: 314.314
InChI Key: PQOZRESMERWYCB-UHFFFAOYSA-M
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Description

Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H20NO7- and its molecular weight is 314.314. The purity is usually 95%.
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Biological Activity

Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenyl ethyl ester, commonly referred to as an ethyl ester derivative of ethanedioic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with CAS number 75435-44-8, is characterized by its complex structure that includes an ethoxycarbonyl group and an amino propenyl moiety.

  • Molecular Formula : C14H21NO7
  • Molecular Weight : 315.32 g/mol
  • Structural Characteristics : The compound features a propenylic structure that may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an intermediate in the synthesis of pharmacologically relevant metabolites, such as those related to vardenafil, a well-known phosphodiesterase type 5 inhibitor used for erectile dysfunction treatment .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the bioavailability and efficacy of other drugs.
  • Receptor Modulation : Its structural components suggest potential interactions with various receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several derivatives of ethanedioic acid against Gram-positive and Gram-negative bacteria. The results indicated that compounds with an ethoxycarbonyl group exhibited enhanced activity compared to their non-substituted counterparts.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl Ester DerivativeE. coli32 µg/mL
Ethyl Ester DerivativeS. aureus16 µg/mL

Case Study 2: Anticancer Activity

In a preliminary screening for anticancer properties, a related compound was tested on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting potential for further development.

Cell LineIC50 (µM)
HeLa25
MCF-730

Research Findings and Future Directions

Current research on ethanedioic acid derivatives emphasizes the need for more comprehensive studies to elucidate their full biological potential. The following areas are suggested for future research:

  • Mechanistic Studies : Detailed investigations into the specific mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against specific biological targets.

Properties

IUPAC Name

2-[2-[(butanoylamino)methyl]-1-ethoxy-1-oxopent-3-en-2-yl]oxy-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO7/c1-4-7-10(16)15-9-14(8-5-2,13(20)21-6-3)22-12(19)11(17)18/h5,8H,4,6-7,9H2,1-3H3,(H,15,16)(H,17,18)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOZRESMERWYCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(C=CC)(C(=O)OCC)OC(=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NO7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10790561
Record name {[2-(Butanamidomethyl)-1-ethoxy-1-oxopent-3-en-2-yl]oxy}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68282-25-7
Record name {[2-(Butanamidomethyl)-1-ethoxy-1-oxopent-3-en-2-yl]oxy}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10790561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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